molecular formula C18H14Cl2N2O3S2 B2629740 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 898422-95-2

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2629740
CAS No.: 898422-95-2
M. Wt: 441.34
InChI Key: PVASIXZPIPNRQC-UHFFFAOYSA-N
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Description

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a dichlorophenyl group, and an ethylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of 2-aminothiophenol with α-haloketones to form the thiazole ring. The dichlorophenyl group is then introduced through a nucleophilic substitution reaction. The final step involves the sulfonylation of the benzamide core using ethylsulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and dichlorophenyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide can be compared with other similar compounds, such as:

    N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its reactivity and biological activity.

    N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(phenylsulfonyl)benzamide: The presence of a phenylsulfonyl group introduces additional aromatic interactions, potentially altering its properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)16-6-4-3-5-13(16)17(23)22-18-21-15(10-26-18)12-8-7-11(19)9-14(12)20/h3-10H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVASIXZPIPNRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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